![molecular formula C18H21N3O5S2 B2681966 methyl 2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 1010934-18-5](/img/structure/B2681966.png)
methyl 2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H21N3O5S2 and its molecular weight is 423.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Derivative Exploration
Research has been conducted on the synthesis and potential antimycotic activity of compounds with similar structural features, such as thiophene derivatives and thiazolyl moieties. For instance, the reaction of hydrazide of thiophene-2-acetic acid with isothiocyanates led to the formation of thiosemicarbazides, which upon further cyclization showed promising antimycotic activity (Wujec et al., 2004). This indicates a methodological approach to synthesizing and testing similar compounds for antimycotic or other biological activities.
Antibacterial Activity
Compounds featuring a thio-substituted methyl group and a 2-aminothiazol-4-yl moiety have been synthesized and tested for antibacterial activities. Derivatives with specific groupings showed potent activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, highlighting the potential of structurally similar compounds for antibacterial research (Tsubouchi et al., 1994).
Heterocyclic Synthesis
The synthesis of heterocycles from thioureido-acetamides showcases a variety of cascade reactions leading to diverse heterocyclic structures with excellent atom economy. This methodology could be applicable to the synthesis of compounds with related structures, providing insights into potential pharmacological or material science applications (Schmeyers & Kaupp, 2002).
Molecular Modeling and Anti-Cancer Activity
Molecular modeling studies of novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, designed as inhibitors for methionine synthase, revealed compounds with potential anti-cancer activity. This approach underscores the importance of structure-activity relationship studies and molecular modeling in the development of new therapeutics (Elfekki et al., 2014).
Synthesis of Oxazolines
The oxidative carbonylation of prop-2-ynylamides to oxazolines and bisoxazolines, bearing an (alkoxycarbonyl)methylene chain, presents a versatile synthetic route that could be relevant for generating oxazoline derivatives of the compound . This methodology offers potential for the creation of novel materials or biologically active molecules (Bacchi et al., 2002).
Propriétés
IUPAC Name |
methyl 2-[[2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-25-17(24)14-10-3-2-4-11(10)27-16(14)19-13(22)9-12-15(23)20-18(28-12)21-5-7-26-8-6-21/h12H,2-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMYJSINVVBNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)CC3C(=O)N=C(S3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B2681884.png)
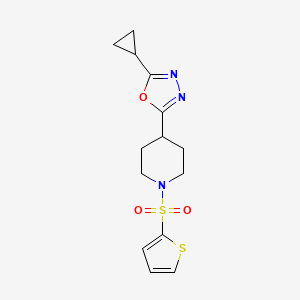
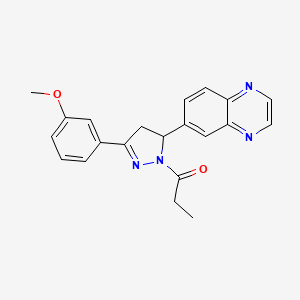
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(benzylthio)acetamide](/img/structure/B2681887.png)
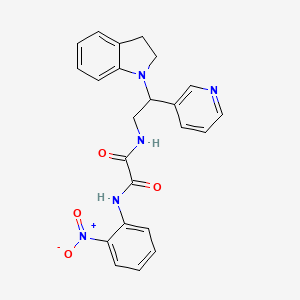
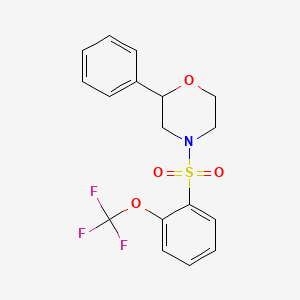
![N-(2-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2681890.png)


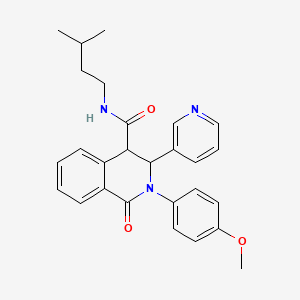
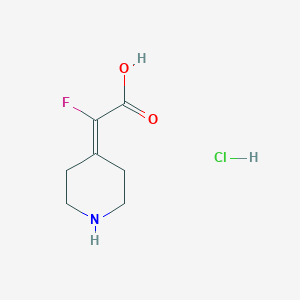
![2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-cyclopentylacetamide](/img/structure/B2681898.png)
![2-[3-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide](/img/structure/B2681899.png)
![3-[3-(4-methoxyphenyl)azepane-1-carbonyl]-N,N-dimethylaniline](/img/structure/B2681903.png)
